![molecular formula C17H18N6O3S B2971540 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(dimethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 850914-15-7](/img/structure/B2971540.png)
7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(dimethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
Scientific Research Applications
- Researchers have synthesized derivatives of benzo[d]oxazol-2(3H)-ones, including this compound, and evaluated their cytotoxicity against human pancreatic adenocarcinoma and non-small cell lung carcinoma cell lines. Many of these derivatives exhibited excellent to moderate anti-cancer activity . Notably, compounds 6b, 6l, 6n, and 6x emerged as lead molecules. Compound 6l demonstrated potency against pancreatic adenocarcinoma, while 6x was effective against non-small cell lung carcinoma.
- Interestingly, some derivatives showed promise against Mycobacterium tuberculosis. Compound 6h, in particular, displayed anti-mycobacterial activity comparable to ciprofloxacin. However, the broader group of compounds (6l–6x) was ineffective against tuberculosis .
- The efficient synthesis of benzo[d]oxazol-2(3H)-ones, including this compound, is crucial for drug development. Researchers explore modifications to enhance anti-cancer or anti-mycobacterial properties .
Anti-Cancer Activity
Anti-Mycobacterial Potential
Synthetic Chemistry and Drug Development
properties
IUPAC Name |
7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-(dimethylamino)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3S/c1-21(2)15-19-13-12(14(24)20-16(25)22(13)3)23(15)8-9-27-17-18-10-6-4-5-7-11(10)26-17/h4-7H,8-9H2,1-3H3,(H,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLZOZGCLYIVPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)C)CCSC3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(dimethylamino)-3-methylpurine-2,6-dione |
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